2,4-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-(4-pyrazin-2-yloxycyclohexyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-10-15(23-11(2)19-10)16(21)20-12-3-5-13(6-4-12)22-14-9-17-7-8-18-14/h7-9,12-13H,3-6H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOFWKWSSFILQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiazole-5-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,4-dimethylthiazole and a cyclohexyl derivative. The key steps could involve
Biological Activity
2,4-Dimethyl-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)thiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with two methyl groups and a pyrazin-2-yloxy group linked through a cyclohexyl moiety to a carboxamide group. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways associated with thiazole or pyrazine derivatives. This inhibition can lead to altered metabolic processes in cells.
- Receptor Binding : It has the potential to bind to specific receptors, influencing signal transduction pathways. This interaction can modulate cellular responses such as gene expression and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties against various viruses, including HIV and influenza . The specific activity of this compound against these viruses remains to be fully elucidated.
- Anticancer Potential : Some thiazole derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells and inhibit tumor growth . The potential of this compound in cancer therapy warrants further investigation.
Case Study 1: Antiviral Screening
A study investigated the antiviral properties of several thiazole derivatives, including compounds structurally related to this compound. The results indicated effective inhibition of viral replication in vitro at concentrations ranging from 10 μM to 50 μM. Notably, the compound demonstrated an EC50 (effective concentration for 50% inhibition) value comparable to established antiviral agents .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory potential of thiazole derivatives against various targets. The results showed that certain derivatives could inhibit key enzymes involved in metabolic pathways with IC50 values ranging from 20 μM to 100 μM. This suggests that this compound may also exhibit similar inhibitory effects .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
a. Thiazole vs. Thiadiazole The compound 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide () replaces the thiazole with a 1,2,3-thiadiazole. Thiazoles, like the target compound, are more lipophilic, favoring membrane permeability .
b. Substituent Effects on Thiazole In 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (), the thiazole bears a morpholinomethyl group. This hydrophilic substituent may improve solubility but reduce blood-brain barrier penetration relative to the target’s hydrophobic 2,4-dimethyl groups .
Aromatic Substituent Variations
a. Pyrazine vs. Pyridine The target’s pyrazin-2-yloxy group differs from pyridine-based analogs (e.g., 2-(4-pyridinyl)thiazole-5-carboxamides in ). Pyridine derivatives, however, may exhibit better solubility due to reduced polarity .
b. Pyrazine vs. Thiophene Compounds with thiophene substituents (e.g., 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine in ) prioritize π-π stacking over hydrogen bonding. The target’s pyrazine moiety offers a more versatile interaction profile but may reduce lipophilicity .
Carboxamide vs. Sulfonamide Linkages
The sulfonamide 3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide () replaces the carboxamide with a sulfonamide. Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~17), affecting ionization state and binding under physiological conditions. Carboxamides, as in the target compound, are less likely to form charged species, favoring passive diffusion .
Cyclohexyl Group Stereochemistry
The (1r,4r) configuration in the target compound contrasts with (1S,4S)-configured analogs (e.g., tert-butyl 4-((1S,4S)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate in ). Bulkier substituents (e.g., dibenzylamino in ) may hinder binding compared to the target’s pyrazin-2-yloxy group .
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
